11,12-De(methylenedioxy)danuphylline

Descripción

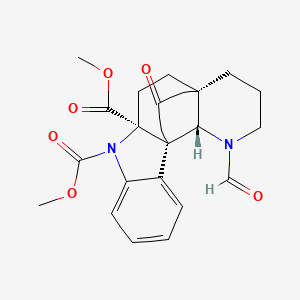

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl (1R,9S,12R,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21+,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMANQXKGUWJXTD-JBJBFBLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CCC34CCCN(C3C1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@]12CC[C@@]34CCCN([C@@H]3[C@@]1(CC(=O)C4)C5=CC=CC=C5N2C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501014936 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888482-17-5 | |

| Record name | 11,12-De(methylenedioxy)danuphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501014936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide on 11,12-De(methylenedioxy)danuphylline: Data Currently Unavailable

A comprehensive search for the mechanism of action, signaling pathways, and experimental protocols for 11,12-De(methylenedioxy)danuphylline has revealed a significant lack of available scientific literature. While the compound is identified as an indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, detailed pharmacological data remains elusive in the public domain. [1]

Currently, information is limited to supplier catalogs, which do not provide the in-depth technical details required for a comprehensive guide for researchers, scientists, and drug development professionals. One vendor suggests the compound is explored for its potential as a bronchodilator and its utility in studying adenosine (B11128) receptor pathways and phosphodiesterase inhibition; however, no supporting experimental data, protocols, or quantitative analysis is provided to substantiate these claims.[2]

Limitations in Available Data:

-

Mechanism of Action: No peer-reviewed studies detailing the specific molecular targets or the precise mechanism by which this compound exerts its effects were identified.

-

Quantitative Data: There is a notable absence of quantitative data, such as IC50, Ki, or other binding affinities, which are crucial for understanding the compound's potency and selectivity.

-

Signaling Pathways: Without knowledge of the molecular targets, the specific signaling pathways modulated by this compound cannot be determined or visualized.

-

Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available in the public literature.

Due to the absence of this critical information, it is not possible to construct the requested in-depth technical guide with clearly structured tables of quantitative data, detailed experimental protocols, and diagrams of signaling pathways. Further primary research is required to elucidate the pharmacological profile of this compound.

References

A Technical Guide to 11,12-De(methylenedioxy)danuphylline: Current Status and a Proposed Synthetic Strategy

Introduction

11,12-De(methylenedioxy)danuphylline is a complex monoterpene indole (B1671886) alkaloid that has been isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] This family of plants is a rich source of structurally diverse and biologically active alkaloids. While the structure of this compound has been elucidated through spectroscopic methods following its isolation, a total synthesis of this natural product has not yet been reported in the scientific literature. This guide provides a comprehensive overview of the known information regarding its isolation and characterization, and proposes a viable, albeit hypothetical, synthetic strategy based on established methodologies for the synthesis of related Kopsia and Aspidosperma alkaloids. This document is intended for researchers in medicinal chemistry, natural product synthesis, and drug development.

Part 1: Isolation and Characterization

The isolation of this compound from Kopsia officinalis provides the basis for its structural characterization. The experimental protocol for its extraction and purification is crucial for obtaining the pure compound for further studies.

Experimental Protocol: Isolation from Kopsia officinalis

The following is a generalized protocol based on typical methods for isolating alkaloids from plant materials. The specific details are derived from reports on the isolation of novel alkaloids from Kopsia officinalis.

-

Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are extracted exhaustively with a solvent such as methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with an organic solvent (e.g., dichloromethane (B109758) or chloroform) to yield the crude alkaloid fraction.

-

Chromatographic Purification: The crude alkaloid mixture is subjected to a series of chromatographic separations to isolate the individual compounds. This typically involves:

-

Silica (B1680970) Gel Column Chromatography: The crude mixture is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using preparative HPLC, often on a C18 column with a mobile phase such as methanol/water or acetonitrile/water, to yield the pure this compound.

-

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. The data presented below is based on reported values for this and structurally similar alkaloids.

| Property | Data |

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.47 g/mol |

| Appearance | Amorphous solid or oil |

| ¹H NMR (CDCl₃) | Characteristic signals for aromatic protons, olefinic protons, methoxy (B1213986) groups, and aliphatic protons of the polycyclic core. |

| ¹³C NMR (CDCl₃) | Resonances corresponding to carbonyl carbons, aromatic and olefinic carbons, and aliphatic carbons of the fused ring system. |

| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for [M+H]⁺, confirming the elemental composition. |

| CAS Number | 888482-17-5 |

Part 2: A Proposed Synthetic Strategy

Given the absence of a published total synthesis, this section outlines a plausible synthetic approach to this compound. The strategy is predicated on synthetic routes successfully applied to other alkaloids sharing the core Aspidosperma skeleton, which is structurally related to danuphylline. The core of this strategy involves the construction of the pentacyclic framework through a key cycloaddition reaction.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests that the complex core can be disconnected to simpler, readily available starting materials. The key disconnection would be an intramolecular Diels-Alder reaction to form the central polycyclic system.

Caption: Retrosynthetic analysis of the target molecule.

The key steps in this retrosynthesis are:

-

Functional Group Interconversion: The final functional groups on the periphery of the molecule can be introduced or modified in the late stages of the synthesis.

-

Intramolecular Diels-Alder Reaction: The core pentacyclic structure is envisioned to arise from an intramolecular [4+2] cycloaddition of a precursor containing a diene and a dienophile tethered to an indole core. This is a powerful strategy for rapidly building molecular complexity.

-

Amide Coupling: The Diels-Alder precursor can be assembled by coupling a suitably functionalized tryptamine derivative with a carboxylic acid containing the diene component.

-

Simplification to Starting Materials: The tryptamine derivative and the diene component can be traced back to commercially available or easily preparable starting materials.

Proposed Forward Synthesis

The forward synthesis would follow the retrosynthetic pathway, starting with the preparation of the key building blocks and culminating in the construction of the final molecule.

Caption: Proposed forward synthesis workflow.

Detailed Methodologies for Key Experiments

-

Step 1: Synthesis of the Diels-Alder Precursor

-

A suitably protected and functionalized tryptamine derivative would be synthesized. The indole nitrogen would likely be protected (e.g., with a Boc or tosyl group) to prevent side reactions.

-

A carboxylic acid containing a diene moiety would be prepared separately.

-

These two fragments would be coupled using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the amide-linked Diels-Alder precursor.

-

-

Step 2: Intramolecular Diels-Alder Cycloaddition

-

The precursor would be dissolved in a high-boiling solvent (e.g., toluene (B28343) or xylene) and heated to induce the intramolecular cycloaddition.

-

Alternatively, a Lewis acid catalyst (e.g., Et₂AlCl, BF₃·OEt₂) could be used at lower temperatures to promote the reaction and potentially improve stereoselectivity.

-

This reaction would form the key tetracyclic or pentacyclic core of the molecule.

-

-

Step 3: Elaboration of the Pentacyclic Core

-

Following the cycloaddition, a series of transformations would be required to install the correct oxidation states and functional groups. This could involve:

-

Reduction of amides or esters (e.g., with LiAlH₄).

-

Oxidation of alcohols to ketones or aldehydes (e.g., with Dess-Martin periodinane or a Swern oxidation).

-

Formation of any additional rings through intramolecular cyclizations.

-

Removal of protecting groups.

-

-

Summary of Proposed Key Reactions

| Step | Reaction Type | Reagents/Conditions | Purpose |

| 1 | Amide Coupling | HATU, DIPEA, DMF | Link tryptamine and diene fragments |

| 2 | Intramolecular Diels-Alder | Toluene, heat or Lewis Acid | Construct polycyclic core |

| 3 | Reduction | LiAlH₄, THF | Reduce carbonyl groups |

| 4 | Oxidation | DMP, CH₂Cl₂ | Adjust oxidation states |

| 5 | Deprotection | TFA or H₂/Pd-C | Remove protecting groups |

This compound represents a challenging synthetic target due to its complex, stereochemically rich polycyclic structure. While its total synthesis remains an unmet challenge, the extensive literature on the synthesis of related Kopsia and Aspidosperma alkaloids provides a solid foundation for the development of a successful synthetic route. The proposed strategy, centered around a key intramolecular Diels-Alder reaction, offers a logical and viable pathway to this intriguing natural product. The successful execution of such a synthesis would not only provide access to this molecule for further biological evaluation but also contribute to the advancement of synthetic strategies for this important class of alkaloids.

References

The Alkaloids of Kopsia officinalis: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia officinalis, a member of the Apocynaceae family, is a plant rich in structurally diverse monoterpenoid indole (B1671886) alkaloids (MIAs).[1] Traditionally, it has been used in Chinese folk medicine to treat conditions such as rheumatoid arthritis, pharyngitis, and tonsillitis.[1][2] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a wide spectrum of biological activities for the alkaloids isolated from this plant. These activities include cytotoxic, anti-inflammatory, immunosuppressive, antimicrobial, and acetylcholinesterase inhibitory effects, highlighting the potential of Kopsia officinalis alkaloids as lead compounds for novel drug development.[1][3]

This technical guide provides an in-depth overview of the biological activities of alkaloids from Kopsia officinalis. It summarizes the quantitative data from key studies, details the experimental protocols used to assess these activities, and visualizes relevant pathways and workflows to facilitate a deeper understanding for researchers in drug discovery and development.

Cytotoxic Activity

Several alkaloids from Kopsia officinalis have demonstrated significant cytotoxic effects against various cancer cell lines, making them promising candidates for anticancer drug research.[1][4]

Data Presentation: Cytotoxicity of Kopsia officinalis Alkaloids

| Alkaloid | Cell Line(s) | IC50 (µM) | Reference |

| Kopsiaofficine A | Lung cancer cell lines | < 20 | [5] |

| Kopsiaofficine C | Lung cancer cell lines | < 20 | [5] |

| Kopsiaofficine A | Seven gastrointestinal carcinoma cell lines | 10-20 | [6] |

| Kopsiaofficine C | Seven gastrointestinal carcinoma cell lines | < 10 | [6] |

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells. The crystals are solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[7]

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isolated alkaloids (e.g., Kopsiaofficines A and C) and incubated for a specified period (e.g., 48 or 72 hours). Control wells containing untreated cells and vehicle controls are included.[6]

-

MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for formazan crystal formation.

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Visualization: Cytotoxicity Assay Workflow

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Anti-inflammatory and Analgesic Activity

Kopsia officinalis has been traditionally used to treat pain and inflammation.[8] Studies have shown that its alkaloids can suppress the production of key inflammatory mediators.[8][9]

Data Presentation: In Vivo Anti-inflammatory and Analgesic Effects

| Alkaloid | Assay | Dosage | Effect | Reference |

| Kopsinic acid | Carrageenan-induced paw edema (mice) | 40 mg/kg | Significantly relieved paw edema | [8][9] |

| (-)-Kopsinilam | Carrageenan-induced paw edema (mice) | 40 mg/kg | Significantly relieved paw edema | [8][9] |

| Normavacurine-21-one | Carrageenan-induced paw edema (mice) | 40 mg/kg | Significantly relieved paw edema | [8][9] |

| 12-hydroxy-19(R)-hydroxy-ibophyllidine | Acetic acid-stimulated writhing (mice) | - | Remarkably decreased the number of writhings | [8][9] |

| 11,12-methylenedioxykopsinaline N4-oxide | Acetic acid-stimulated writhing (mice) | - | Remarkably decreased the number of writhings | [8][9] |

Experimental Protocols

Principle: This assay measures the ability of compounds to inhibit the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in macrophage cells stimulated with lipopolysaccharide (LPS).[8][9]

Methodology:

-

Cell Culture: RAW 264.7 macrophage cells are cultured under standard conditions.

-

Treatment: Cells are pre-treated with various concentrations of the test alkaloids for a short period (e.g., 1-2 hours).

-

Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Mediator Quantification: The levels of COX-2, IL-1β, and TNF-α in the cell culture supernatant or cell lysates are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting.[10]

-

Analysis: The inhibitory effect of the alkaloids is determined by comparing the levels of inflammatory mediators in treated cells to those in LPS-stimulated cells without treatment.

Principle: This is a standard model for evaluating acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema).[11]

Methodology:

-

Animal Dosing: Mice or rats are orally or intraperitoneally administered the test alkaloids (e.g., kopsinic acid) or a positive control (e.g., aspirin).[8][9]

-

Carrageenan Injection: After a set time (e.g., 30-60 minutes), a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw.

-

Edema Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.

-

Analysis: The percentage inhibition of edema for the treated groups is calculated by comparing the increase in paw volume to that of the control group that received only the vehicle.

Visualization: Inflammatory Pathway and In Vivo Workflow

Caption: Inhibition of pro-inflammatory mediators by Kopsia alkaloids.

Caption: Workflow for in vivo anti-inflammatory activity assessment.

Immunosuppressive Activity

Certain alkaloids from Kopsia officinalis have shown the ability to modulate immune responses, particularly by inhibiting the proliferation of T cells, which play a central role in autoimmune diseases.[12][13]

Data Presentation: Immunosuppressive Activity of Rhazinilam

| Alkaloid | Assay | Target Cells | IC50 | Reference |

| Rhazinilam | T cell proliferation (anti-CD3/anti-CD28 activated) | Human T cells | 1.0 µM | [12][13] |

| Rhazinilam | T cell proliferation (alloantigen stimulation) | Human PBMCs | 1.1 µM | [12][13] |

Note: Rhazinilam did not exhibit cytotoxicity towards naïve human T cells and peripheral blood mononuclear cells (PBMCs) at concentrations up to 320 µM. It was found to induce T cell cycle arrest in the G2/M phase and inhibit the production of proinflammatory cytokines in activated T cells.[12][13]

Experimental Protocol: T Cell Proliferation Assay

Principle: This assay measures the ability of a compound to inhibit the proliferation of T lymphocytes following activation. Activation can be induced using antibodies against the T cell receptor complex (anti-CD3/anti-CD28) or through stimulation with alloantigens in a mixed lymphocyte reaction.

Methodology:

-

Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and T cells can be further purified.

-

Cell Culture and Treatment: Cells are cultured in 96-well plates and treated with various concentrations of the test alkaloid (e.g., Rhazinilam).

-

T Cell Activation: T cell proliferation is stimulated by adding anti-CD3 and anti-CD28 antibodies to the culture medium.

-

Incubation: The plates are incubated for a period of 72 hours to allow for cell division.

-

Proliferation Measurement: Cell proliferation is typically measured by adding a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric reagent (e.g., WST-1 or CFSE dye) during the final hours of incubation. The incorporation of the tracer or the change in color is proportional to the rate of cell division.

-

Data Analysis: The results are expressed as a percentage of the proliferation observed in the stimulated, untreated control cells. The IC50 value is calculated from the dose-response curve.

Other Notable Biological Activities

Alkaloids from Kopsia officinalis have been investigated for a range of other therapeutic properties.

Antimicrobial Activity

A comprehensive review indicated that various Kopsia alkaloids possess antimicrobial properties. For instance, certain compounds showed strong activity against bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported in the micromolar or low microgram per milliliter range.[1][14]

Experimental Protocol: Broth Microdilution Method (MIC Determination) The minimum inhibitory concentration (MIC) is determined using a broth microdilution method. Bacteria are incubated in a liquid growth medium in a 96-well plate with serial dilutions of the test alkaloid. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after an incubation period of 18-24 hours.[15]

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease. Some Kopsia alkaloids have demonstrated inhibitory activity against this enzyme.[1][3]

Experimental Protocol: Ellman's Method This colorimetric assay measures AChE activity by detecting the product of a substrate analog, acetylthiocholine (B1193921) (ATCh). AChE hydrolyzes ATCh to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound. The rate of color formation, measured at 412 nm, is proportional to AChE activity. The inhibitory potential of the alkaloids is assessed by measuring the reduction in this rate.[2][16]

Protection Against Podocyte Injury

Several alkaloids from Kopsia officinalis showed potent activity in antagonizing high glucose-evoked podocyte injury, with EC50 values ranging from 3.0 to 12.0 µM. This suggests a potential therapeutic role in diabetic nephropathy.[17][18]

Experimental Protocol: High Glucose-Evoked Podocyte Injury Model Podocytes (specialized cells in the kidney) are cultured in a high-glucose medium to mimic the conditions of diabetic nephropathy, which induces injury and apoptosis. The protective effect of the alkaloids is evaluated by treating the cells with the compounds and assessing cell viability, apoptosis rates, and the expression of injury-related biomarkers.

Conclusion

The monoterpenoid indole alkaloids isolated from Kopsia officinalis exhibit a remarkable diversity of biological activities, including potent cytotoxic, anti-inflammatory, and immunosuppressive effects. The quantitative data and detailed methodologies presented in this guide underscore the significant potential of these natural products in the field of drug discovery. Further investigation into the mechanisms of action, structure-activity relationships, and preclinical development of the most promising alkaloids is warranted to translate these findings into novel therapeutic agents for cancer, inflammatory disorders, and autoimmune diseases.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cytotoxic monoterpenoid indole alkaloids from the aerial parts of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Monoterpenoid Indole Alkaloids from Kopsia officinalis and the Immunosuppressive Activity of Rhazinilam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 15. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Chemical constituents of Kopsia officinalis and their antagonizing high glucose-evoked podocyte injury activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Depth Technical Guide: 11,12-De(methylenedioxy)danuphylline (CAS Number 888482-17-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This family of plants is known for producing a rich diversity of bioactive monoterpenoid indole alkaloids. Structurally, this compound represents a unique modification of the danuphylline scaffold.

While comprehensive pharmacological data remains limited, preliminary information suggests that this compound may possess bronchodilator properties, potentially acting through the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase. Further research into its biological activities is ongoing, with potential applications in the study of respiratory disorders and as a lead compound for the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 888482-17-5 | N/A |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |

| Molecular Weight | 426.47 g/mol | [1] |

| Appearance | White amorphous powder | [1] |

| Optical Rotation | [α]²⁰D +87 (c 0.1, CHCl₃) | [1] |

Synthesis and Isolation

Isolation from Natural Sources

Experimental Protocol for Isolation and Purification:

The following protocol is based on the methodology described by Wang et al. (2017) for the isolation of this compound from Kopsia officinalis.

-

Extraction: Air-dried and powdered leaves and stems of Kopsia officinalis (5.0 kg) were extracted with 95% ethanol (B145695) (3 x 15 L) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude extract (350 g).

-

Acid-Base Partitioning: The crude extract was suspended in water and acidified with 5% HCl. The acidic solution was then extracted with ethyl acetate (B1210297) to remove neutral and weakly basic compounds. The remaining aqueous layer was basified with ammonia (B1221849) solution (pH 9-10) and subsequently extracted with chloroform (B151607).

-

Initial Fractionation: The chloroform extract (80 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (from 100:0 to 80:20) to yield several fractions.

-

Purification: Fraction 4 (5.2 g) was further purified by repeated column chromatography on silica gel (eluting with petroleum ether-acetone, 80:20) and preparative thin-layer chromatography (pTLC) using a chloroform-methanol (95:5) solvent system to afford this compound (8.5 mg).

Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR (500 MHz, CDCl₃) | δ: 7.95 (1H, s), 7.20 (1H, d, J = 7.5 Hz), 7.05 (1H, t, J = 7.5 Hz), 6.85 (1H, t, J = 7.5 Hz), 6.70 (1H, d, J = 7.5 Hz), 4.85 (1H, d, J = 10.0 Hz), 3.80 (3H, s), 3.75 (3H, s), 3.60 (1H, m), 3.20 (1H, m), 2.80-2.60 (4H, m), 2.20 (1H, m), 1.80 (1H, m), 1.50 (1H, m). |

| ¹³C NMR (125 MHz, CDCl₃) | δ: 172.5, 168.0, 160.5, 155.0, 135.0, 128.5, 125.0, 122.0, 118.0, 110.0, 95.0, 85.0, 60.0, 52.5, 52.0, 50.0, 48.0, 45.0, 35.0, 30.0, 28.0, 25.0. |

| HRESIMS | m/z 427.1867 [M+H]⁺ (calcd for C₂₃H₂₇N₂O₆, 427.1869). |

Biological Activity and Mechanism of Action

Potential as a Bronchodilator

While not yet substantiated by peer-reviewed in-vivo or in-vitro studies, preliminary information suggests that this compound may exhibit bronchodilatory effects. This hypothesis is based on its structural similarity to other alkaloids that have been investigated for their ability to relax airway smooth muscle.

Postulated Signaling Pathways

The potential mechanism of action for bronchodilation may involve the modulation of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.

-

Adenosine Receptor Antagonism: Adenosine is known to cause bronchoconstriction in asthmatic patients. Antagonism of adenosine receptors, particularly A₁ and A₂B receptors, on airway smooth muscle cells can lead to relaxation and bronchodilation.

-

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic adenosine monophosphate (cAMP), a second messenger that promotes smooth muscle relaxation. Inhibition of PDEs, such as PDE4, would lead to an increase in intracellular cAMP levels, resulting in bronchodilation.

The following diagram illustrates the hypothetical signaling pathways through which this compound may exert its bronchodilatory effects.

Caption: Hypothetical signaling pathways for the bronchodilatory effects of this compound.

Experimental Workflows

General Workflow for Isolation and Structure Elucidation

The process of identifying and characterizing novel natural products like this compound follows a well-established workflow.

Caption: General workflow for the isolation and structure elucidation of this compound.

Future Research Directions

The discovery of this compound opens up several avenues for future research:

-

Total Synthesis: The development of a total synthesis route would provide a reliable source of the compound for further pharmacological studies and enable the synthesis of analogues with potentially improved activity and pharmacokinetic properties.

-

In-depth Pharmacological Evaluation: Comprehensive in-vitro and in-vivo studies are required to confirm its bronchodilatory activity and to elucidate its precise mechanism of action. This should include binding assays for adenosine receptor subtypes and activity assays for various phosphodiesterase isoforms.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a series of analogues will help to identify the key structural features responsible for its biological activity, guiding the design of more potent and selective compounds.

-

Toxicology and Safety Assessment: A thorough evaluation of the toxicological profile of this compound is essential to determine its potential for therapeutic development.

Conclusion

This compound is a novel indole alkaloid with a unique chemical structure. While its biological activities are not yet fully characterized, it holds promise as a lead compound for the development of new therapeutics, particularly for respiratory diseases. Further research is warranted to fully explore its pharmacological potential and to establish a clear understanding of its mechanism of action. This technical guide provides a summary of the current knowledge on this compound and outlines key areas for future investigation.

References

In-Depth Technical Guide: Physicochemical Properties of 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole (B1671886) alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This compound has garnered research interest for its potential as a bronchodilator, with a proposed mechanism of action involving the modulation of adenosine (B11128) receptors and inhibition of phosphodiesterase (PDE). This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details on its isolation, and an exploration of the signaling pathways relevant to its potential therapeutic effects.

Physicochemical Properties

Quantitative data regarding several key physicochemical properties of this compound remain to be fully characterized in publicly available literature. The following table summarizes the currently known information.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |

| Molecular Weight | 426.47 g/mol | [1] |

| CAS Number | 888482-17-5 | [1][2] |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported | |

| pKa | Not Reported |

Experimental Protocols

Isolation of this compound from Kopsia officinalis

While a specific, detailed protocol for the isolation of this compound has not been published, the general methodology for isolating alkaloids from Kopsia species involves chromatographic techniques.[3] The following is a generalized workflow based on common practices for natural product isolation from this genus.

Caption: Generalized workflow for the isolation and characterization of alkaloids from Kopsia officinalis.

Methodology:

-

Extraction: The dried and powdered leaves and stems of Kopsia officinalis are subjected to extraction with an organic solvent, typically methanol or ethanol, over an extended period.

-

Acid-Base Partitioning: The resulting crude extract is then subjected to an acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents. The extract is typically dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, making them water-soluble. This aqueous layer is then washed with a non-polar organic solvent (e.g., hexane) to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified (e.g., with ammonia) to deprotonate the alkaloids, which are then extracted into a polar organic solvent like dichloromethane.

-

Chromatographic Purification: The crude alkaloid extract is further purified using a combination of chromatographic techniques.

-

Silica Gel Column Chromatography: The extract is first fractionated by silica gel column chromatography using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of the target compound (as determined by thin-layer chromatography) are then subjected to further purification by HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as acetonitrile-water or methanol-water.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using a suite of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Potential Mechanism of Action and Relevant Signaling Pathways

The bronchodilatory effects of this compound are hypothesized to be mediated through two primary mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterases (PDEs).

Adenosine Receptor Antagonism

Adenosine, upon binding to its receptors (particularly A1 and A2B) on airway smooth muscle cells, can induce bronchoconstriction. By acting as an antagonist, this compound could block this effect, leading to smooth muscle relaxation and bronchodilation. The A2A and A2B adenosine receptors are coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Conversely, the A1 and A3 receptors are coupled to Gi proteins, which inhibit adenylyl cyclase.[4][5][6][7][8]

Caption: Proposed adenosine receptor signaling pathway modulation by this compound.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that degrade cyclic nucleotides like cAMP. By inhibiting PDEs, this compound could increase intracellular levels of cAMP in airway smooth muscle cells. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.

Caption: Proposed mechanism of bronchodilation via phosphodiesterase inhibition by this compound.

Conclusion

This compound represents a promising natural product lead for the development of novel bronchodilators. Further research is required to fully elucidate its physicochemical properties, refine its isolation and synthesis protocols, and definitively characterize its mechanism of action and pharmacological profile. The information and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working on this and related compounds.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 888482-17-5 [chemicalbook.com]

- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. commerce.bio-rad.com [commerce.bio-rad.com]

Pharmacology of Novel Indole Alkaloids: A Technical Guide for Drug Development Professionals

Abstract

Indole (B1671886) alkaloids represent a vast and structurally diverse class of natural products that have historically been a rich source of therapeutic agents.[1] Their privileged scaffold has been the basis for numerous approved drugs targeting a wide array of diseases, from cancer to neurological disorders.[1][2] Recent advancements in natural product isolation, synthetic chemistry, and pharmacological screening have unveiled a new generation of novel indole alkaloids with potent and selective biological activities. This technical guide provides an in-depth overview of the pharmacology of select classes of recently discovered indole alkaloids, focusing on their anticancer, anti-inflammatory, antiviral, and opioid receptor-modulating properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to support researchers and drug development professionals in this dynamic field.

Introduction: The Enduring Promise of Indole Alkaloids

The indole nucleus, a bicyclic aromatic structure composed of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of medicinal chemistry.[3] Nature has produced over 4,100 distinct indole alkaloids, many of which exhibit significant biological activity.[1] This remarkable diversity stems from a wide range of biosynthetic pathways found in plants, fungi, and marine organisms.[1][2] From the antiarrhythmic ajmaline (B190527) to the anticancer vinca (B1221190) alkaloids, these compounds have had a profound impact on modern medicine.[1] The ongoing exploration of biodiversity, coupled with innovative synthetic methodologies that allow for precise functionalization of the indole core, continues to yield novel derivatives with promising therapeutic potential.[3][4] This guide will delve into the pharmacological profiles of several such novel alkaloids, providing the technical details necessary to understand and advance their development.

Anticancer Activity of Novel Indole Alkaloids

A significant portion of recent research has focused on the anticancer properties of new indole alkaloids, with cytotoxicity being the most commonly reported bioactivity.[1] These compounds exert their effects through various mechanisms, including the disruption of microtubule dynamics and the inhibition of key signaling kinases that drive tumor proliferation.[5][6]

Microtubule Destabilizing Agents

The vinca alkaloids, such as vincristine (B1662923) and vinblastine, are classic examples of indole-containing natural products that target tubulin, a critical component of the cytoskeleton.[6] Novel indole derivatives continue to be discovered that share this mechanism of action, inducing cell cycle arrest and apoptosis by inhibiting tubulin polymerization.[5]

The following table summarizes the in vitro activity of a representative novel indole alkaloid, here designated IA-T1 , against various cancer cell lines and its direct effect on tubulin polymerization.

| Compound | Cell Line | IC50 (Antiproliferative Activity, nM) | Tubulin Polymerization Inhibition (IC50, µM) |

| IA-T1 | HeLa (Cervical Cancer) | 8.7 | 2.3 |

| A549 (Lung Cancer) | 15.2 | 2.3 | |

| MCF-7 (Breast Cancer) | 11.5 | 2.3 | |

| Paclitaxel | HeLa (Cervical Cancer) | 4.1 | N/A (Stabilizer) |

| Nocodazole | HeLa (Cervical Cancer) | 72.0 | 2.3 |

The antiproliferative activity of novel indole alkaloids is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.

-

Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., IA-T1) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[7][8]

This assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

-

Reagent Preparation: Reconstitute lyophilized bovine or porcine tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Prepare a 10 mM stock of GTP.

-

Assay Setup: In a pre-warmed 96-well plate, add 10 µL of 10x concentrated test compound dilutions or controls (vehicle, positive control like nocodazole).

-

Reaction Initiation: Prepare the tubulin polymerization mix on ice by adding GTP (to a final concentration of 1 mM) and glycerol (B35011) (to a final concentration of 10%) to the tubulin solution. Add 90 µL of this mix to each well to initiate polymerization (final tubulin concentration of 2-3 mg/mL).

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.

-

Data Analysis: Plot the change in absorbance over time. Determine the maximum rate of polymerization (Vmax) and the final plateau absorbance. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control to determine the IC50 value.[2][9]

Kinase Inhibitors: Targeting the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a common feature in many cancers.[1] Indole alkaloids have been identified that can inhibit key kinases in this pathway, such as the Epidermal Growth Factor Receptor (EGFR), leading to downstream blockade of proliferative signals.[5]

The table below shows the inhibitory activity of a hypothetical novel indole alkaloid, IA-K1 , against the EGFR kinase and its downstream effects on protein phosphorylation in a cancer cell line.

| Compound | Target | IC50 (Kinase Inhibition, nM) | Cellular p-ERK1/2 Inhibition (EC50, nM) |

| IA-K1 | EGFR | 25.4 | 150.7 |

| Gefitinib | EGFR | 27.3 | 180.2 |

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the recombinant EGFR enzyme. Luminescence-based assays that quantify ADP production are common.

-

Reagent Preparation: Prepare serial dilutions of the test compound (IA-K1) in assay buffer. Dilute the recombinant human EGFR enzyme and the peptide substrate in kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).

-

Kinase Reaction: In a 96-well plate, add the test compound, the EGFR enzyme, and a substrate/ATP mixture. The total reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30°C or room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ADP Detection: Stop the reaction by adding an ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Convert luminescence to percent inhibition relative to a no-inhibitor control. Plot percent inhibition against the log of the inhibitor concentration to determine the IC50 value.[5][10]

Western blotting is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway (e.g., MEK, ERK) within cells treated with an inhibitor.[1][11]

-

Cell Culture and Treatment: Culture a suitable cancer cell line (e.g., A431, which overexpresses EGFR) to 70-80% confluency. Treat the cells with various concentrations of the test compound (IA-K1) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the extent of pathway inhibition.[1][11][12]

Anti-inflammatory and Analgesic Properties

Indole alkaloids are also known for their anti-inflammatory and analgesic effects. Novel compounds have been identified that selectively inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.[13]

Quantitative Data: COX-2/5-LOX Inhibition and In Vivo Anti-inflammatory Activity

The following table presents the activity profile of a novel dual-inhibitor indole alkaloid, IA-I1 .

| Compound | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) | Paw Edema Inhibition (%) (at 20 mg/kg) |

| IA-I1 | 0.25 | 1.5 | 55.4 |

| Celecoxib | 0.04 | >100 | 48.2 (COX-2 selective) |

| Zileuton | >100 | 0.5 | 35.1 (5-LOX selective) |

Experimental Protocols

Fluorimetric or colorimetric screening kits are commercially available to assess the inhibitory activity of compounds against these enzymes.

-

Assay Principle: The COX assay measures the peroxidase activity of the enzyme, which generates a fluorescent product. The 5-LOX assay measures the production of leukotrienes from arachidonic acid, often via a coupled reaction that produces a fluorescent output.

-

Assay Setup: In a 96-well plate, add the reaction buffer, heme (for COX), the respective enzyme (human recombinant COX-2 or 5-LOX), and the test compound (IA-I1) at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubation: Incubate the plate at room temperature for 5-10 minutes.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., 535/587 nm for COX-2) using a microplate reader.[14]

-

Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.[15]

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[16][17]

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer the test compound (IA-I1) or vehicle orally or intraperitoneally at a specified dose (e.g., 20 mg/kg). A positive control group (e.g., diclofenac (B195802) sodium) should be included.

-

Induction of Inflammation: After 30-60 minutes, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[18]

-

Data Analysis: Calculate the percentage of edema increase for each group compared to their baseline volume. Determine the percentage of inhibition of edema in the treated groups compared to the vehicle control group at the time of peak inflammation (typically 3-4 hours).[18][19]

Antiviral Activity

The structural diversity of indole alkaloids makes them promising candidates for the development of novel antiviral agents.[1][16] Recent studies have identified indole derivatives that are active against flaviviruses like Dengue (DENV) and Zika (ZIKV) by interfering with the viral replication complex.[16]

Quantitative Data: Anti-DENV and Anti-ZIKV Activity

The antiviral activity of a novel indole alkaloid derivative, IA-V1 , is summarized below.

| Compound | Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| IA-V1 | DENV-2 | Huh-7 | 1.8 | >50 | >27.8 |

| ZIKV | Vero | 3.2 | >50 | >15.6 |

Experimental Protocol: Viral Replication Assay

-

Cell Culture: Plate susceptible host cells (e.g., Huh-7 or Vero) in a 96-well plate and allow them to form a confluent monolayer.

-

Infection and Treatment: Infect the cells with the virus (DENV or ZIKV) at a low multiplicity of infection (MOI) of 0.1. After a 2-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of the test compound (IA-V1).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification of Viral Replication: Viral replication can be quantified by several methods:

-

Plaque Assay: Harvest the supernatant and perform serial dilutions to determine the viral titer by counting plaque-forming units (PFU) on a fresh monolayer of cells.

-

RT-qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the number of viral genome copies.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., DENV NS1 protein). Quantify the percentage of infected cells.

-

-

Cytotoxicity Assessment: In a parallel plate, perform a standard MTT or other cell viability assay to determine the 50% cytotoxic concentration (CC50) of the compound on the host cells.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the compound concentration. The Selectivity Index (SI), the ratio of CC50 to EC50, is calculated to assess the therapeutic window of the compound.[16]

Opioid Receptor Modulation

Certain indole alkaloids, such as those from the plant Mitragyna speciosa (kratom), are known to interact with opioid receptors.[9] 7-hydroxymitragynine (B600473) is a potent alkaloid that acts as an agonist at the µ-opioid receptor (MOR).[9][20]

Quantitative Data: Opioid Receptor Binding Affinity

The binding affinity of 7-hydroxymitragynine for human opioid receptors is well-documented.

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 7-hydroxymitragynine | µ-opioid (MOR) | 13.5 - 37 |

| δ-opioid (DOR) | 91 - 155 | |

| κ-opioid (KOR) | 123 - 133 | |

| Morphine | µ-opioid (MOR) | ~1-5 |

Note: The range of Ki values reflects data from multiple studies.[9]

Experimental Protocol: Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human opioid receptor of interest (e.g., MOR, DOR, or KOR).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) at a concentration near its Kd, and varying concentrations of the unlabeled test compound (7-hydroxymitragynine).

-

Controls: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a standard unlabeled ligand like naloxone).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (one-site competition model) to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[21][22][23]

Conclusion

The field of indole alkaloid pharmacology continues to be a vibrant and productive area of drug discovery. The novel compounds highlighted in this guide exemplify the broad range of therapeutic targets that can be modulated by this versatile chemical scaffold. From the intricate inhibition of kinase signaling pathways in cancer to the precise modulation of opioid receptors for pain management, new indole alkaloids offer exciting opportunities for the development of next-generation therapeutics. The detailed methodologies and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to translating the therapeutic potential of these remarkable natural products into clinical reality.

References

- 1. benchchem.com [benchchem.com]

- 2. Tubulin Polymerization Assay [bio-protocol.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. smart.dhgate.com [smart.dhgate.com]

- 9. benchchem.com [benchchem.com]

- 10. promega.com [promega.com]

- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inotiv.com [inotiv.com]

- 17. researchgate.net [researchgate.net]

- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. revvity.com [revvity.com]

Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the novel indole (B1671886) alkaloid, 11,12-De(methylenedioxy)danuphylline. This document consolidates the currently available, albeit limited, scientific literature on this compound, focusing on its origins, potential therapeutic applications, and hypothesized mechanisms of action.

Core Compound Summary

This compound is a naturally occurring indole alkaloid that has been isolated from the leaves of Kopsia officinalis, a plant belonging to the Apocynaceae family. It is classified as a danuphylline-type alkaloid, a small subgroup within the diverse array of monoterpene indole alkaloids found in the Kopsia genus. While research on this specific compound is still in its nascent stages, preliminary information suggests its potential as a bronchodilator, with a proposed mechanism of action involving the modulation of adenosine (B11128) receptor pathways and the inhibition of phosphodiesterase (PDE) enzymes.

Quantitative Data

Currently, there is a notable absence of publicly available quantitative data for this compound in peer-reviewed literature. This includes crucial metrics such as IC50 or EC50 values, binding affinities (Ki), and pharmacokinetic parameters. The scientific community eagerly awaits further research to quantify the biological activity and therapeutic potential of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are not yet extensively documented in the scientific literature. The primary method of obtaining this compound remains extraction and purification from its natural source, Kopsia officinalis.

General Isolation Procedure for Indole Alkaloids from Kopsia officinalis (Hypothetical)

Based on standard practices for isolating alkaloids from plant materials, a general workflow can be proposed. It is important to note that this is a generalized protocol and would require optimization for the specific isolation of this compound.

Hypothesized Signaling Pathways

The suggested bronchodilatory effect of this compound points towards its potential interaction with pathways that regulate smooth muscle contraction in the airways. A key hypothesized mechanism is the inhibition of phosphodiesterases.

Phosphodiesterase Inhibition and Bronchodilation

Phosphodiesterases are enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two important second messengers involved in signal transduction. In airway smooth muscle cells, an increase in intracellular cAMP levels leads to muscle relaxation and bronchodilation. By inhibiting the PDE enzymes that break down cAMP (such as PDE4), this compound could potentially increase cAMP levels, leading to the desired therapeutic effect.

Future Directions

The field requires foundational research to unlock the full potential of this compound. Key areas for future investigation include:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for research and to facilitate the creation of analogs for structure-activity relationship (SAR) studies.

-

Biological Screening: Comprehensive in vitro and in vivo studies to confirm its bronchodilatory activity and to elucidate its precise mechanism of action, including its selectivity for different PDE isoforms and its activity at adenosine receptors.

-

Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

-

Toxicology Studies: Evaluation of the safety profile of this compound.

This technical guide highlights the current knowledge gap and underscores the significant opportunities for research and development surrounding this compound. As new data emerges, this document will be updated to provide the scientific community with the most current and comprehensive information available.

Methodological & Application

Application Notes and Protocols: In Vitro Bronchodilator Assay of 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a novel synthetic derivative of danuphylline, a methylxanthine. Xanthine derivatives like theophylline (B1681296) and doxofylline (B1670904) have established roles in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their bronchodilator effects.[1][2] The primary mechanism of action for many xanthines involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn promotes the relaxation of airway smooth muscle.[2][3] This document outlines a detailed protocol for the in vitro evaluation of the bronchodilator properties of this compound, providing researchers with a robust framework to assess its therapeutic potential.

Principle of the Assay

This protocol utilizes an isolated tissue model to assess the relaxant effect of this compound on pre-contracted airway smooth muscle. Tracheal smooth muscle strips from guinea pigs are mounted in an organ bath, and contractions are induced using a bronchoconstrictor agent like histamine (B1213489) or methacholine. The ability of this compound to reverse this contraction is measured and quantified, allowing for the determination of its potency and efficacy as a potential bronchodilator.

Data Presentation

Table 1: Relaxant Effect of this compound on Histamine-Induced Contractions in Guinea Pig Tracheal Strips

| Concentration (µM) | % Relaxation (Mean ± SEM) |

| 0.1 | 15.2 ± 2.1 |

| 1 | 35.8 ± 3.5 |

| 10 | 68.4 ± 4.2 |

| 50 | 85.1 ± 3.9 |

| 100 | 95.3 ± 2.8 |

Table 2: Comparative Potency (EC₅₀) of this compound and Reference Compounds

| Compound | EC₅₀ (µM) |

| This compound | 7.8 |

| Theophylline | 15.2 |

| Doxofylline | 10.5 |

| Salbutamol (β₂-agonist control) | 0.5 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Histamine dihydrochloride

-

Theophylline

-

Doxofylline

-

Salbutamol

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

-

Guinea pig trachea

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol for Isolated Guinea Pig Tracheal Strip Assay

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to institutional guidelines.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into 2-3 mm wide rings.

-

Cut the rings open opposite the smooth muscle to form strips.

-

-

Mounting the Tissue:

-

Suspend each tracheal strip in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

-

Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.

-

-

Induction of Contraction:

-

After equilibration, induce a stable contraction by adding histamine (10 µM) to the organ bath.

-

-

Application of Test Compound:

-

Once a stable plateau of contraction is achieved, add cumulative concentrations of this compound (0.1 µM to 100 µM) to the bath at regular intervals.

-

Record the relaxation response for each concentration.

-

-

Data Analysis:

-

Express the relaxation at each concentration as a percentage of the maximal contraction induced by histamine.

-

Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximum relaxation).

-

Repeat the procedure with reference compounds (theophylline, doxofylline, and salbutamol) for comparison.

-

Visualizations

References

Application Notes and Protocols: 11,12-De(methylenedioxy)danuphylline in Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific studies on 11,12-De(methylenedioxy)danuphylline in asthma animal models are not available in the public domain. The following application notes and protocols are based on the established methodologies for evaluating novel xanthine (B1682287) derivatives in preclinical asthma research, drawing parallels from well-studied compounds such as theophylline (B1681296) and doxofylline. The proposed mechanisms and expected outcomes are therefore hypothetical and intended to serve as a guide for investigation.

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells. Xanthine derivatives, such as theophylline, have long been used in asthma therapy due to their bronchodilatory and anti-inflammatory effects.[1][2] this compound is a novel xanthine derivative. This document provides a comprehensive guide for the preclinical evaluation of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.

Putative Mechanism of Action

The anti-inflammatory effects of xanthine derivatives in asthma are multifaceted. A primary mechanism is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[3] This increase in cyclic nucleotides can lead to the relaxation of airway smooth muscles and suppression of inflammatory responses.[3]

Furthermore, theophylline has been shown to modulate the production of various cytokines. It can suppress the production of pro-inflammatory cytokines like IL-5 and IL-13, which are central mediators of allergic airway inflammation.[3] Conversely, it may increase the production of the anti-inflammatory cytokine IL-10.[1][4] Another important anti-inflammatory mechanism of theophylline is the activation of histone deacetylase-2 (HDAC2), which can reverse corticosteroid resistance by suppressing activated inflammatory genes.[5] It is hypothesized that this compound may share some or all of these mechanisms of action.

Experimental Protocols

Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This protocol describes the induction of an allergic asthma phenotype in BALB/c mice, a commonly used strain for this model.[6][7]

Materials:

-

6-8 week old female BALB/c mice[6]

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)[6]

-

Aluminum hydroxide (B78521) (Alum) adjuvant (InvivoGen)[6]

-

Sterile, pyrogen-free saline

-

This compound (Test Compound)

-

Vehicle for Test Compound

-

Dexamethasone (B1670325) (Positive Control)

Procedure:

a. Sensitization:

-

On Day 0 and Day 14, sensitize mice with an intraperitoneal (i.p.) injection of 100 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.[7]

-

The control group receives i.p. injections of saline with alum.[8]

b. Aerosol Challenge and Treatment:

-

From Day 28 to Day 30, challenge the sensitized mice with 1% (w/v) OVA in sterile saline for 30 minutes daily via nebulization in an inhalation chamber.[7][8]

-

The control group is challenged with nebulized saline.

-

Administer this compound (at desired doses) or vehicle to the respective treatment groups 1 hour before each OVA challenge.

-

Administer dexamethasone (e.g., 1 mg/kg) to the positive control group 1 hour before each OVA challenge.

c. Endpoint Analysis:

-

24 to 48 hours after the final OVA challenge, perform endpoint analyses, including assessment of airway hyperresponsiveness, collection of bronchoalveolar lavage fluid, and harvesting of lung tissue for histology.[6][9]

Bronchoalveolar Lavage Fluid (BALF) Analysis

Procedure:

-

Euthanize the mouse via an overdose of anesthetic.

-

Expose the trachea and make a small incision.

-

Insert a cannula into the trachea and secure it.

-

Instill 1 mL of ice-cold PBS with 0.1 mM EDTA into the lungs and gently aspirate.[10] Repeat this process three times.[11]

-

Pool the recovered BALF and centrifuge at 400 x g for 7 minutes at 4°C.[10]

-

Collect the supernatant for cytokine analysis (e.g., ELISA for IL-4, IL-5, IL-13) and store at -80°C.

-

Resuspend the cell pellet in 200 µL of PBS.

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a Wright-Giemsa or Diff-Quik stain for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).[12]

Lung Histology

Procedure:

-

After BALF collection, perfuse the lungs with saline via the right ventricle.

-

Inflate the lungs with 10% neutral buffered formalin and immerse the whole lung in formalin for 24 hours.[9]

-

Embed the fixed lung tissue in paraffin (B1166041) and cut 4-5 µm sections.[9]

-

Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.[9][13]

-

Score the stained sections for inflammation and goblet cell hyperplasia in a blinded manner.[9][14]

Measurement of Airway Hyperresponsiveness (AHR)

Procedure:

-

AHR can be measured using invasive or non-invasive methods.

-

Invasive Method (FlexiVent):

-

Anesthetize, tracheostomize, and mechanically ventilate the mouse.[15]

-

Measure baseline lung resistance (R) and compliance (C).

-

Administer increasing concentrations of aerosolized methacholine (B1211447) (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) and record changes in R and C.[16]

-

-

Non-invasive Method (Whole-body plethysmography):

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Inflammatory Cell Counts in Bronchoalveolar Lavage Fluid (BALF)

| Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁴) | Neutrophils (x10⁴) | Lymphocytes (x10⁴) |

| Saline Control | 1.2 ± 0.3 | 1.1 ± 0.2 | 0.1 ± 0.05 | 0.2 ± 0.1 | 0.3 ± 0.1 |

| OVA/Vehicle | 8.5 ± 1.2 | 3.2 ± 0.5 | 45.3 ± 5.1 | 2.1 ± 0.4 | 1.5 ± 0.3 |

| OVA + DMD (Low Dose) | 6.1 ± 0.9# | 2.8 ± 0.4 | 28.7 ± 4.2# | 1.5 ± 0.3 | 1.1 ± 0.2 |

| OVA + DMD (High Dose) | 4.3 ± 0.7# | 2.5 ± 0.3 | 15.1 ± 2.5# | 1.1 ± 0.2 | 0.8 ± 0.1# |

| OVA + Dexamethasone | 3.5 ± 0.6# | 2.1 ± 0.2 | 8.9 ± 1.8# | 0.9 ± 0.1 | 0.6 ± 0.1# |

| Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle. |

Table 2: Cytokine Levels in BALF Supernatant (pg/mL)

| Group | IL-4 | IL-5 | IL-13 |

| Saline Control | 15 ± 5 | 10 ± 4 | 25 ± 8 |

| OVA/Vehicle | 150 ± 25 | 210 ± 30 | 350 ± 45 |

| OVA + DMD (Low Dose) | 105 ± 18# | 145 ± 22# | 240 ± 35# |

| OVA + DMD (High Dose) | 75 ± 12# | 90 ± 15# | 160 ± 28# |

| OVA + Dexamethasone | 50 ± 10# | 65 ± 11# | 110 ± 20# |

| Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle. |

Table 3: Airway Hyperresponsiveness to Methacholine (Penh)

| Group | Baseline | 6.25 mg/mL | 12.5 mg/mL | 25 mg/mL | 50 mg/mL |

| Saline Control | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 | 2.8 ± 0.5 |

| OVA/Vehicle | 1.1 ± 0.2 | 2.5 ± 0.4 | 3.8 ± 0.6 | 5.5 ± 0.8 | 7.2 ± 1.1 |

| OVA + DMD (Low Dose) | 1.0 ± 0.1 | 2.0 ± 0.3# | 2.9 ± 0.5# | 4.1 ± 0.6# | 5.5 ± 0.9# |

| OVA + DMD (High Dose) | 0.9 ± 0.1 | 1.6 ± 0.2# | 2.2 ± 0.4# | 3.2 ± 0.5# | 4.1 ± 0.7# |

| OVA + Dexamethasone | 0.9 ± 0.2 | 1.4 ± 0.2# | 1.8 ± 0.3# | 2.5 ± 0.4# | 3.3 ± 0.6# |

| *Data are presented as mean ± SEM. DMD: this compound. p<0.05 vs. Saline Control; #p<0.05 vs. OVA/Vehicle. |

References

- 1. mdpi.com [mdpi.com]

- 2. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Global expression profiling of theophylline response genes in macrophages: evidence of airway anti-inflammatory regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]